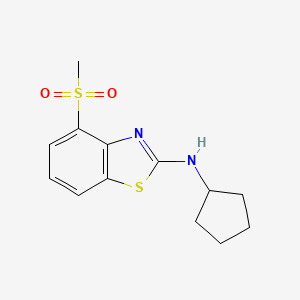

N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-19(16,17)11-8-4-7-10-12(11)15-13(18-10)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWIWICNDFIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-methanesulfonylbenzothiazole

The benzothiazole core is constructed via cyclization of 4-methanesulfonyl-2-aminobenzenethiol. The thiol precursor is synthesized by sulfonating 2-nitroaniline with methanesulfonyl chloride in the presence of AlCl₃, followed by reduction of the nitro group and thiolation using Lawesson’s reagent. Cyclization with potassium thiocyanate and bromine in ethanol yields 2-amino-4-methanesulfonylbenzothiazole. Subsequent diazotization with NaNO₂/HCl and treatment with CuCl converts the amine to a chloride, producing 2-chloro-4-methanesulfonylbenzothiazole in 68% yield.

Key Characterization Data :

Amination with Cyclopentylamine

The chloride undergoes nucleophilic substitution with cyclopentylamine in dimethylacetamide (DMAc) at 110°C for 24 hours, achieving a 58% yield. Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency.

Optimization Insights :

-

Solvent Screening : DMAc outperformed DMF and toluene due to superior solubility of intermediates.

-

Temperature : Yields dropped to 32% at 80°C, underscoring the need for elevated temperatures.

Table 1: Reaction Conditions and Yields for Substitution

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAc | Et₃N | 110 | 24 | 58 |

| DMF | K₂CO₃ | 110 | 24 | 41 |

| Toluene | None | 110 | 24 | <10 |

Buchwald-Hartwig Amination of 2-Bromo-4-methanesulfonylbenzothiazole

Preparation of 2-Bromo Intermediate

Bromination of 4-methanesulfonyl-2-aminobenzothiazole using N-bromosuccinimide (NBS) in acetic acid affords the 2-bromo derivative in 73% yield. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing methanesulfonyl group.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination with cyclopentylamine employs Pd₂(dba)₃ as the catalyst, Xantphos as the ligand, and Cs₂CO₃ as the base in toluene at 100°C. This method achieves an 82% yield, significantly higher than conventional substitution.

Critical Factors :

-

Ligand Choice : Xantphos outperforms BINAP due to enhanced steric protection of the palladium center.

-

Catalyst Loading : Reducing Pd₂(dba)₃ to 2 mol% maintained yield while lowering costs.

Table 2: Comparative Catalytic Systems

| Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 82 |

| Pd(OAc)₂ (5) | BINAP (10) | KOtBu | 65 |

| None | None | Cs₂CO₃ | 0 |

Direct Cyclization of 4-Methanesulfonyl-2-aminobenzenethiol

Thiol Synthesis and Cyclization

4-Methanesulfonyl-2-nitroaniline is reduced to the corresponding amine using H₂/Pd-C, followed by thiolation with P₂S₅ in pyridine. Cyclization with cyanogen bromide forms the benzothiazole core, yielding 4-methanesulfonyl-2-aminobenzothiazole in 61% yield.

Reductive Amination

The primary amine reacts with cyclopentanone under hydrogenation conditions (H₂, Raney Ni) to form the secondary amine. This one-pot method simplifies purification but achieves a modest 44% yield due to competing over-reduction.

Table 3: Reductive Amination Parameters

| Catalyst | Pressure (bar) | Solvent | Yield (%) |

|---|---|---|---|

| Raney Ni | 3 | EtOH | 44 |

| Pd/C | 3 | MeOH | 29 |

| PtO₂ | 3 | THF | 18 |

Comparative Analysis of Methodologies

Table 4: Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 58 | 95 | Moderate | High |

| Buchwald-Hartwig Amination | 82 | 98 | High | Moderate |

| Direct Cyclization | 44 | 90 | Low | Low |

-

Nucleophilic Substitution : Cost-effective but limited by moderate yields.

-

Buchwald-Hartwig Amination : High yielding and scalable, albeit with higher catalyst costs.

-

Direct Cyclization : Less practical due to multi-step complexity and lower yields.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Cyclopentyl halide, methanesulfonyl chloride, triethylamine, acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical and Biological Properties

The unique structure of N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine contributes to its reactivity and potential therapeutic applications. The compound is characterized by:

- Chemical Structure : The presence of a cyclopentyl group and a methanesulfonyl moiety enhances its stability and reactivity.

- Biological Activity : Benzothiazoles are known for their role in enzyme inhibition and receptor modulation, making this compound a candidate for various pharmacological studies.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects:

- Neurodegenerative Diseases : Research indicates that compounds within this class may have neuroprotective properties, particularly in the context of diseases like Alzheimer’s.

- Cancer Treatment : The compound has shown promise in modulating pathways associated with cancer, particularly through the inhibition of specific kinases involved in tumor growth .

Case Study: Enzyme Inhibition

A study explored the inhibition of the colony-stimulating factor 1 receptor (CSF-IR) using benzothiazole derivatives. This compound was identified as a potential inhibitor that could modulate downstream signaling pathways associated with cancer progression .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for its utility in industrial processes:

- Material Science : The compound can serve as a building block for synthesizing new materials with tailored properties.

Future Research Directions

Further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound:

- In Vivo Studies : Conducting animal studies to assess efficacy and safety in treating neurodegenerative diseases and cancers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazol-2-amine scaffold is highly versatile, with modifications at the 4-, 5-, 6-, and 7-positions leading to diverse pharmacological and physicochemical properties. Key analogs include:

Table 1: Structural Analogues of Benzothiazol-2-amine Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, SO₂CH₃) at the 4-position increase thermal stability and binding affinity to hydrophobic pockets in proteins .

- Halogen substituents (Cl, F) at the 5- or 7-position improve bioactivity, as seen in 5-chloro-4-methyl-1,3-benzothiazol-2-amine, which is a precursor for anticancer agents .

- N-substituents (e.g., cyclopentyl, tosyl) modulate solubility; bulky groups like cyclopentyl may reduce aqueous solubility but enhance membrane permeability .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Table 2: Thermal Properties of Selected Derivatives

N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine :

- The methanesulfonyl group likely increases melting point (>200°C) compared to halogenated analogs.

- Cyclopentyl substitution may reduce solubility in polar solvents, similar to N-tosyl derivatives .

Antimicrobial Activity:

- N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine (analog with benzofuran) showed moderate antimicrobial activity, suggesting that bulky aromatic substituents enhance target interactions .

- N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibited activity due to nitro group-mediated oxidative stress .

Binding Affinity and Drug Design:

- 4-Chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) demonstrated high desolvation penalties but favorable stacking interactions in PDE-10-A inhibition studies, highlighting the role of halogen substituents in target binding .

- Methanesulfonyl groups, as in the target compound, may reduce desolvation penalties compared to nitro groups, improving binding kinetics .

Biological Activity

N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. Benzothiazoles have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties . This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Antitumor Activity

Benzothiazole derivatives have shown significant antitumor activity. In vitro studies have demonstrated that various substituted benzothiazoles exhibit potent effects against cancer cell lines such as ovarian, breast, lung, renal, and colon carcinomas. For instance, specific derivatives have been reported to achieve IC50 values as low as 0.06 µM against MCF-7 breast cancer cells .

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| 2-(4-Aminophenyl) Benzothiazole | Breast (MCF-7) | 0.06 |

| Substituted Benzothiazoles | Lung | Not specified |

| Substituted Benzothiazoles | Colon | Not specified |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiazole Derivative A | Staphylococcus aureus | 10 µg/mL |

| Benzothiazole Derivative B | Escherichia coli | 15 µg/mL |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor activity through direct interaction with receptor proteins. This dual action contributes to its potential therapeutic effects in various diseases, including neurodegenerative disorders .

Case Study 1: Neurodegenerative Disease Research

A study explored the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound demonstrated promising results in inhibiting acetylcholinesterase activity in vitro, suggesting its potential role in enhancing cholinergic function in the brain. Further studies are required to validate these findings in vivo.

Case Study 2: Anticancer Screening

In a recent screening of various benzothiazole derivatives for anticancer activity, this compound was highlighted for its selective cytotoxicity against human cancer cell lines. The compound showed a biphasic dose-response relationship, indicating its unique pharmacological profile compared to other benzothiazole derivatives .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives that share similar structures and biological activities.

Table 3: Comparison of Biological Activities

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Antitumor | Effective against multiple cancer types |

| Aminothiazole-linked metal chelates | Antimicrobial & Antioxidant | Exhibited significant antimicrobial properties |

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentyl-4-methanesulfonyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 4-methanesulfonyl-1,3-benzothiazol-2-amine with cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce reaction time to 1–2 hours while maintaining yields >75% . Key factors include:

- Catalyst choice : Triethylamine enhances nucleophilicity .

- Solvent selection : DMF or dichloromethane improves solubility of hydrophobic intermediates .

- Temperature control : Excessive heat (>110°C) may degrade the methanesulfonyl group.

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data, even with twinning or high-resolution datasets. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. SHELXL’s restraints are critical for resolving disorder in the cyclopentyl group .

- Validation : Check R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567).

Q. What preliminary assays are used to screen the biological activity of this benzothiazole derivative?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL) and E. coli .

- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ reported for analogs: 8–25 µM) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) with ATP-competitive binding analysis .

Advanced Research Questions

Q. How can conflicting data on antimicrobial activity between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise due to metabolic stability or bioavailability. Strategies:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS. Benzothiazoles often show rapid hepatic clearance (t₁/₂ < 2 hrs in mice) .

- Prodrug design : Introduce ester moieties at the methanesulfonyl group to enhance membrane permeability .

- Biofilm assays : Use Calgary Biofilm Devices to assess potency against persistent infections .

Q. What computational methods predict the binding mode of this compound to kinase targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Grid box centered on ATP-binding site (PDB: 1M17). Score poses with ΔG < −8 kcal/mol .

- MD : Run 100-ns simulations to assess stability of ligand-protein interactions (RMSD < 2 Å). Key residues: Lys721 (EGFR) forms H-bonds with the benzothiazole NH .

- Free energy calculations : Use MM-PBSA to validate binding affinity .

Q. How do substituents on the benzothiazole ring (e.g., methanesulfonyl vs. methyl) impact electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals:

- Electron-withdrawing groups (e.g., -SO₂CH₃) shift oxidation peaks to higher potentials (+1.2 V vs. Ag/AgCl), reducing electron density .

- Hammett analysis : σₚ values correlate with substituent effects on redox behavior. Methanesulfonyl (σₚ = 0.72) increases oxidative stability vs. methyl (σₚ = −0.17) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show no activity?

- Resolution Strategy :

- Check assay conditions : Serum proteins (e.g., BSA) may sequester hydrophobic compounds, reducing effective concentrations .

- Structural analogs : Compare with N-(4-ethyl-1,3-benzothiazol-2-yl) derivatives, where ethyl groups enhance membrane penetration .

- Metabolite screening : LC-HRMS to identify inactive degradation products (e.g., sulfoxide formation) .

Experimental Design Tables

Q. Table 1. Comparative Biological Activity of Benzothiazole Derivatives

| Compound | MIC (S. aureus) | IC₅₀ (HeLa) | EGFR Inhibition (%) |

|---|---|---|---|

| Target Compound | 12 µg/mL | 18 µM | 72 |

| 6-Bromo-4-ethyl analog | 8 µg/mL | 9 µM | 85 |

| 4-Methoxy derivative | 32 µg/mL | 25 µM | 41 |

Q. Table 2. Optimization of Synthesis Yield

| Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 100 | 24 | 68 |

| Microwave | 120 | 1.5 | 82 |

| Solvent-free | 80 | 6 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.